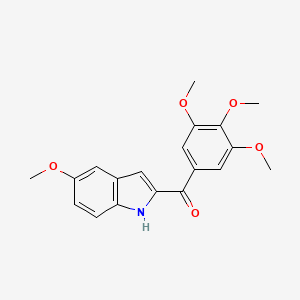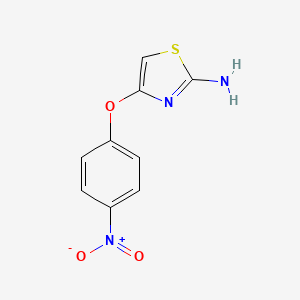
magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide is a chemical compound with the CAS number 357627-76-0 . This compound is a type of organomagnesium reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. Organomagnesium reagents, such as this one, are crucial in the field of synthetic chemistry due to their reactivity and versatility.
Métodos De Preparación
The synthesis of magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide typically involves the reaction of 1-methoxy-2,4-dipropylbenzene with magnesium in the presence of a bromide source. The reaction is usually carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the reaction from being quenched by moisture or oxygen . Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: This compound can act as a nucleophile, adding to electrophilic carbon atoms in carbonyl compounds to form alcohols.
Substitution Reactions: It can participate in substitution reactions where the bromide ion is replaced by another nucleophile.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in these reactions include carbonyl compounds (for nucleophilic addition), halides (for substitution), and oxidizing or reducing agents (for oxidation and reduction). The major products formed from these reactions depend on the specific reactants and conditions used.
Aplicaciones Científicas De Investigación
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: This compound can be used to modify biological molecules, such as peptides and proteins, through chemical reactions.
Industry: This compound can be used in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide involves its role as a nucleophile in chemical reactions. The magnesium atom in the compound coordinates with the bromide ion, making the carbon atom more nucleophilic and reactive towards electrophiles. This allows the compound to participate in a variety of chemical reactions, forming new carbon-carbon bonds and other products .
Comparación Con Compuestos Similares
Magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide can be compared to other organomagnesium reagents, such as:
- Phenylmagnesium bromide
- Methylmagnesium bromide
- Ethylmagnesium bromide
Compared to these similar compounds, this compound offers unique reactivity due to the presence of the methoxy and dipropyl groups, which can influence its steric and electronic properties .
Propiedades
Número CAS |
357627-76-0 |
|---|---|
Fórmula molecular |
C13H19BrMgO |
Peso molecular |
295.50 g/mol |
Nombre IUPAC |
magnesium;1-methoxy-2,4-dipropylbenzene-6-ide;bromide |
InChI |
InChI=1S/C13H19O.BrH.Mg/c1-4-6-11-8-9-13(14-3)12(10-11)7-5-2;;/h8,10H,4-7H2,1-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
VGCZVRZCMQALCZ-UHFFFAOYSA-M |
SMILES canónico |
CCCC1=CC(=C([C-]=C1)OC)CCC.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid](/img/structure/B14253298.png)


![[({2-[(2-Chlorophenyl)methoxy]-2-oxoethyl}amino)oxy]acetic acid](/img/structure/B14253325.png)



![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)


![(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B14253366.png)
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
